An In-Depth Technical Guide to (Tyr15)-Fibrinopeptide B: Structure, Synthesis, and Biological Function
An In-Depth Technical Guide to (Tyr15)-Fibrinopeptide B: Structure, Synthesis, and Biological Function
This guide provides a comprehensive technical overview of (Tyr15)-Fibrinopeptide B, a synthetic derivative of the endogenous human Fibrinopeptide B. Tailored for researchers, scientists, and professionals in drug development, this document delves into the peptide's fundamental biochemistry, its role in the coagulation cascade, its chemoattractant properties, and the methodologies crucial for its study and application.
Introduction: The Genesis and Significance of Fibrinopeptide B
In the intricate cascade of blood coagulation, the final step is the conversion of soluble fibrinogen into an insoluble fibrin clot. This process is initiated by the serine protease thrombin, which proteolytically cleaves two pairs of small peptides from the N-termini of the fibrinogen molecule: Fibrinopeptide A (FpA) and Fibrinopeptide B (FpB).[1][2] The release of these fibrinopeptides exposes polymerization sites on the fibrinogen monomers, leading to their assembly into a stable fibrin mesh.[3][4]
FpA is released rapidly, initiating the formation of protofibrils, while FpB is cleaved at a slower rate, a step that facilitates the lateral aggregation of these protofibrils, thereby strengthening the clot.[3][5] Beyond this structural role, liberated FpB has been identified as a bioactive molecule, notably as a chemoattractant for inflammatory cells.[6][7] This dual function places FpB at a critical intersection of hemostasis and inflammation.
The subject of this guide, (Tyr15)-Fibrinopeptide B, is a synthetic analog of human FpB, with a tyrosine residue appended at the C-terminus. This modification is often introduced to facilitate radioiodination for use in immunoassays and receptor-binding studies.
Molecular Structure and Physicochemical Properties
Amino Acid Sequence
The primary structure of human Fibrinopeptide B is a 14-amino acid peptide. The (Tyr15) variant extends this sequence to 15 residues.
-
Human Fibrinopeptide B: {Glp}-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg
-
(Tyr15)-Fibrinopeptide B: {Glp}-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-Tyr
(Note: {Glp} represents pyroglutamic acid, a cyclic derivative of glutamic acid often found at the N-terminus of peptides.)
The sequence of events leading to the formation of Fibrinopeptide B is depicted in the diagram below.
Caption: Thrombin-mediated cleavage of Fibrinopeptide B from Fibrinogen.
Physicochemical Data
A summary of the key physicochemical properties of (Tyr15)-Fibrinopeptide B is presented in the table below. These values are essential for experimental design, including solvent selection for synthesis and assays, as well as for analytical method development.
| Property | Value | Method of Determination |
| Molecular Formula | C75H102N20O27 | Mass Spectrometry |
| Molecular Weight | 1715.73 g/mol | Mass Spectrometry |
| Theoretical pI | ~3.5 | In silico calculation |
| Solubility | Soluble in aqueous buffers; solubility may be enhanced with small amounts of DMSO or acetic acid. | Empirical |
The theoretical isoelectric point (pI) was calculated based on the pKa values of the ionizable groups in the amino acid sequence.[8][9][10][11][12] The acidic nature of the peptide is due to the presence of multiple glutamic and aspartic acid residues.
Structural Conformation
As a small, linear peptide, (Tyr15)-Fibrinopeptide B is not expected to adopt a single, stable three-dimensional structure in solution. Instead, it likely exists as a dynamic ensemble of conformations.[13] The N-terminal portion of Fibrinopeptide B within the parent fibrinogen molecule is thought to be flexible, allowing it to be accessible for cleavage by thrombin.[6] This inherent flexibility is likely retained upon its release.
Conformational analysis of such peptides is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15] These studies can provide insights into transient secondary structures and the overall conformational landscape of the peptide in different solvent environments.
Biological Activity: A Chemoattractant at the Crossroads of Coagulation and Inflammation
While its role in fibrin polymerization is well-established, Fibrinopeptide B also functions as a signaling molecule, primarily by attracting immune and structural cells to sites of injury.
Chemotaxis of Neutrophils and Fibroblasts
Fibrinopeptide B is a potent chemoattractant for neutrophils, the first responders of the innate immune system.[16][17] This directed migration is a critical event in the inflammatory response, guiding neutrophils to areas of tissue damage or infection.[18][19] Additionally, Fibrinopeptide B has been shown to induce chemotaxis in fibroblasts, the primary cells responsible for synthesizing the extracellular matrix during wound healing.[20][21][22][23][24]
This dual activity suggests a coordinated role for Fibrinopeptide B in both the initial inflammatory phase and the subsequent tissue repair phase of wound healing.
Receptor and Signaling Pathway
The precise receptor for Fibrinopeptide B has not been definitively identified. However, the nature of chemotactic signaling in neutrophils and fibroblasts strongly suggests the involvement of a G-protein coupled receptor (GPCR).[18][25][26][27] Upon ligand binding, GPCRs typically activate intracellular signaling cascades that lead to cytoskeletal rearrangements and directed cell movement.
A proposed signaling pathway for Fibrinopeptide B-induced chemotaxis is illustrated below.
Caption: Proposed GPCR signaling pathway for Fibrinopeptide B chemotaxis.
Methodologies for Research and Development
This section provides an overview of the standard protocols used for the synthesis, purification, and characterization of (Tyr15)-Fibrinopeptide B, as well as for assessing its biological activity.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based solid-phase peptide synthesis is the standard method for producing (Tyr15)-Fibrinopeptide B. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol:
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base (DIPEA) and add it to the deprotected resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a powder.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude synthetic peptide is purified using reverse-phase HPLC (RP-HPLC) to isolate the desired product from truncated sequences and other impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Column and Solvents: Use a C18 preparative or semi-preparative column. The mobile phases are typically Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5-65% Solvent B over 30 minutes.
-
Fraction Collection: Monitor the column effluent at 214 nm and 280 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the identity of the purified peptide by verifying its molecular weight.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry analysis.
-
Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Compare the observed mass-to-charge (m/z) ratio with the theoretical molecular weight of (Tyr15)-Fibrinopeptide B.
Chemotaxis Assay
The biological activity of (Tyr15)-Fibrinopeptide B is quantified using a chemotaxis assay, often employing a Boyden chamber or a similar multi-well plate with a porous membrane.
Experimental Protocol:
-
Cell Preparation: Culture and harvest the cells of interest (e.g., human neutrophils or fibroblasts). Resuspend the cells in serum-free media.
-
Assay Setup: Add different concentrations of (Tyr15)-Fibrinopeptide B to the lower wells of the chemotaxis plate. Place the porous membrane over the lower wells.
-
Cell Seeding: Add the cell suspension to the upper chamber (on top of the membrane).
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 1-4 hours).
-
Quantification: Quantify the number of cells that have migrated through the membrane to the lower chamber. This can be done by staining the migrated cells and measuring fluorescence or by direct cell counting using an automated cell imager.
-
Data Analysis: Plot the number of migrated cells against the concentration of the peptide to determine the EC50 (the concentration that elicits a half-maximal response).
Applications in Drug Development and Research
(Tyr15)-Fibrinopeptide B and its parent molecule are valuable tools in several areas of biomedical research and drug development:
-
Biomarker for Thrombosis: Elevated levels of fibrinopeptides in the blood are indicative of active thrombin generation and fibrin formation, making them sensitive biomarkers for thrombotic events.[4][28]
-
Inflammation and Wound Healing Research: As a chemoattractant, Fibrinopeptide B can be used to study the mechanisms of inflammatory cell recruitment and fibroblast migration in the context of wound healing and fibrosis.
-
Therapeutic Target: The signaling pathway activated by Fibrinopeptide B could represent a potential therapeutic target for modulating inflammatory responses at sites of coagulation.[4]
Conclusion
(Tyr15)-Fibrinopeptide B is more than just a byproduct of coagulation; it is a bioactive peptide with significant implications for inflammation and tissue repair. This guide has provided a detailed overview of its structure, properties, and the key experimental methodologies required for its synthesis and study. For researchers and drug development professionals, a thorough understanding of this peptide offers valuable insights into the fundamental links between hemostasis and inflammation, and opens avenues for the development of novel diagnostic and therapeutic strategies.
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